Galvanoxyl

Catalog No.
S589214
CAS No.
2370-18-5
M.F
C29H41O2
M. Wt
421.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Galvanoxyl

CAS Number

2370-18-5

Product Name

Galvanoxyl

Molecular Formula

C29H41O2

Molecular Weight

421.6 g/mol

InChI

InChI=1S/C29H41O2/c1-26(2,3)20-14-18(15-21(24(20)30)27(4,5)6)13-19-16-22(28(7,8)9)25(31)23(17-19)29(10,11)12/h13-17H,1-12H3

InChI Key

GNZDAXRYGVFYPU-UHFFFAOYSA-N

SMILES

CC(C)CC1=CC(=CC(=C1[O])CC(C)C)C=C2C=C(C(=O)C(=C2)CC(C)C)CC(C)C

Synonyms

Galvinoxy; Galvinoxyl; Galvinoxyl Radical; Coppinger’s Radical; 4-[[3,5-Bis(1,1-dimethylethyl)-4-oxo-2,5-cyclohexadien-1-ylidene]methyl]-2,6-bis(1,1-dimethylethyl)phenoxy; 2,6-Di-tert-butyl-α-(3,5-di-tert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-p-to

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1[O])C(C)(C)C)C=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C

Characterization of Electronic Structure

Specific Scientific Field: Physical Chemistry

Summary of the Application: Galvanoxyl, a prototype persistent free radical species, has been studied for its attractive photophysical and magnetic properties . This research aims to provide insights into the electronic structure of Galvanoxyl, which could pave the way for the design of novel applications .

Methods of Application or Experimental Procedures: The study involved the use of variable energy UPS, XPS, and NEXAFS spectroscopy to investigate the photoionization and photoexcitation spectra of gas-phase Galvanoxyl in the valence and core (C 1s and O 1s) regions using synchrotron X-ray radiation .

Results or Outcomes: The study observed significant variations of relative band intensities with photon energy for valence ionizations below 10 eV, which were rationalized in terms of the properties of the corresponding valence molecular orbitals .

Antioxidant Activity

Specific Scientific Field: Biochemistry

Summary of the Application: Imine analogs of Resveratrol, a phytoalexin known for its anti-cancer, antiviral, and antioxidant properties, were prepared and tested for their antioxidant activity . Galvanoxyl was used as a radical in this study .

Methods of Application or Experimental Procedures: The antioxidant activity of the prepared Resveratrol analogs was tested by their ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH), Galvanoxyl radical (GOR), and 2,2′-azino-bis (3-ethylbenzothiazoline)-6-sulphonic acid (ABTS) radicals .

Results or Outcomes: All prepared Resveratrol analogs were able to scavenge DPPH, Galvanoxyl radical (GOR), and ABTS radicals . The antioxidant activity efficiency correlated with the number and position of hydroxyl groups .

Galvinoxyl is a stable organic compound classified as a radical scavenger, primarily used in biochemical and chemical research. It is recognized for its ability to inhibit radical polymerization and to serve as a probe for studying radical reactions. The compound is characterized by its unique structure, which includes two tert-butyl groups and a ketone functional group, contributing to its radical stability and reactivity. Galvinoxyl's radical structure has been confirmed through various analytical techniques, including infrared spectroscopy and electron spin resonance, demonstrating its stability even in the presence of oxygen .

Galvinoxyl's primary mechanism of action involves its ability to donate its unpaired electron to other free radicals, forming a stable product and effectively neutralizing their damaging effects []. This makes it valuable in studying free radical reactions and protecting against oxidative stress in some research settings.

  • Radical Scavenging: It effectively scavenges free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline)-6-sulphonic acid (ABTS) radicals. The mechanism involves the transfer of hydrogen atoms from galvinoxyl to the radical species .
  • Oxidation Reactions: In the presence of oxygen, galvinoxyl can oxidize to form 2,6-di-tert-butyl-1,4-benzoquinone and other products. This reaction highlights its dual role as both a scavenger and an oxidizing agent under specific conditions .
  • Reactions with Phenols: Galvinoxyl reacts with phenolic compounds through hydrogen atom transfer mechanisms, leading to the formation of various derivatives .

Galvinoxyl exhibits significant biological activity due to its antioxidant properties. It has been shown to protect cells from oxidative stress by scavenging free radicals, which can contribute to cellular damage and aging. Studies have indicated that galvinoxyl may enhance cellular defense mechanisms against oxidative damage, making it a candidate for further research in therapeutic applications .

Galvinoxyl can be synthesized through several methods:

  • Oxidation of Phenols: The most common method involves the oxidation of 2,6-di-tert-butylphenol using oxidizing agents such as lead dioxide or potassium hexacyanoferrate(III). This process yields galvinoxyl along with other by-products .
  • Chemical Modifications: Various derivatives of galvinoxyl can be synthesized by modifying its structure through reactions with other organic compounds. These modifications can enhance its radical scavenging capabilities or alter its solubility properties .

Galvinoxyl is utilized in various fields:

  • Research: It serves as a probe in studies of radical reactions and mechanisms in organic chemistry.
  • Polymer Chemistry: Galvinoxyl is used as an inhibitor in radical polymerization processes to control polymer growth and improve material properties.
  • Biochemistry: Its antioxidant properties make it valuable in studies related to oxidative stress and potential therapeutic applications .

Studies have focused on the interactions between galvinoxyl and other compounds:

  • Phenolic Compounds: Interaction studies reveal that galvinoxyl can form stable complexes with phenols, enhancing their antioxidant capacity through synergistic effects .
  • Metal Ions: Investigations into metal ion interactions suggest that galvinoxyl may stabilize certain metal complexes, influencing their reactivity and potential applications in catalysis .

Several compounds share structural or functional similarities with galvinoxyl. Here are some notable examples:

Compound NameStructure/FeaturesUnique Properties
2,6-Di-tert-butylphenolParent compound of galvinoxylPrecursor for synthesis; less stable radical
TroloxWater-soluble analogue of vitamin EStronger antioxidant activity in aqueous solutions
Butylated hydroxytolueneSynthetic antioxidant used in food preservationMore effective at higher concentrations
2,6-Di-tert-butyl-4-methylphenolSimilar structure; used as an antioxidantCommonly used in industrial applications

Galvinoxyl's uniqueness lies in its stability as a radical scavenger compared to other antioxidants, allowing it to function effectively under diverse conditions without rapid degradation .

Theoretical Modeling of Galvanoxyl's Electronic Configuration

Density Functional Theory Approaches

Density Functional Theory has emerged as a cornerstone methodology for investigating the electronic structure of galvanoxyl, a prototype persistent free radical species of significant theoretical and experimental interest [1]. The application of spin-unrestricted Density Functional Theory calculations has proven particularly valuable for characterizing the electronic properties of this radical system [1]. Modern computational studies have employed various exchange-correlation functionals to accurately describe the electronic configuration of galvanoxyl, with particular emphasis on hybrid functionals that incorporate exact exchange components [1].

The B3LYP functional has been extensively utilized in galvanoxyl electronic structure calculations, providing reliable predictions of core electron binding energies and electronic excitation spectra [1]. Comparative studies have demonstrated that the M06-2X functional, which includes 54% Hartree-Fock exchange, offers enhanced performance for systems involving medium-range electron correlation effects [23] [24]. The ωB97xD functional, incorporating long-range correction and empirical dispersion, has also been employed to capture the complete electronic structure description of galvanoxyl [1].

Table 1: Density Functional Theory Functionals Applied to Galvanoxyl Studies

FunctionalExchange ComponentCorrelation TreatmentPrimary Applications
B3LYPHybrid (20% HF)Lee-Yang-ParrCore binding energies, excitation spectra [1]
M06-2XMeta-hybrid (54% HF)Meta-GGAMedium-range correlations, geometries [1]
ωB97xDRange-separated hybridLong-range correctedDispersion interactions, excited states [1]

The computational protocol for galvanoxyl typically involves geometry optimization followed by single-point energy calculations using larger basis sets [1]. The choice of functional significantly influences the predicted electronic properties, with hybrid functionals generally providing superior agreement with experimental photoelectron spectroscopy data [1].

Ab Initio Calculation Methodologies

Ab initio quantum chemical methods provide a rigorous foundation for understanding galvanoxyl's electronic structure without reliance on empirical parameters [12]. These first-principles approaches solve the electronic Schrödinger equation through systematic approximations that can be systematically improved [12]. The Hartree-Fock method serves as the starting point for post-Hartree-Fock treatments of galvanoxyl, though electron correlation effects require more sophisticated approaches [12].

Møller-Plesset perturbation theory, particularly at the second-order level, has been applied to galvanoxyl systems to incorporate dynamic electron correlation [12]. The computational scaling of these methods, typically N⁴ for second-order treatments, limits their application to moderate-sized radical systems [12]. Coupled cluster methods, including CCSD(T), represent the gold standard for accurate electronic structure calculations of galvanoxyl, providing systematic convergence toward the exact solution [12].

The domain-based local pair natural orbital approach has emerged as a breakthrough technology for applying high-level ab initio methods to galvanoxyl and related radical systems [27]. These methods recover approximately 99.9% of the canonical correlation energy while maintaining linear scaling with system size [27]. The DLPNO-CCSD(T) methodology enables accurate treatment of galvanoxyl's electronic structure with computational efficiency suitable for routine applications [27].

Table 2: Ab Initio Methodologies for Galvanoxyl Electronic Structure

MethodScalingCorrelation TreatmentAccuracy Level
Hartree-FockN⁴Mean fieldReference state
MP2N⁵Second-order perturbationGood correlation recovery
CCSD(T)N⁷Coupled cluster with triplesNear-exact for single reference
DLPNO-CCSD(T)Local correlation approximation99.9% correlation recovery [27]

Molecular Orbital Analysis Frameworks

Molecular orbital theory provides the conceptual framework for understanding galvanoxyl's electronic structure and chemical reactivity [26]. The frontier molecular orbitals, particularly the singly occupied molecular orbital and adjacent filled orbitals, determine the radical's unique electronic properties [26]. Canonical molecular orbital analysis reveals the spatial distribution of electron density and the energetic ordering of electronic states in galvanoxyl [1].

The molecular orbital configuration of galvanoxyl exhibits characteristics intermediate between quinonoid and phenolic electronic structures [6]. Photoelectron spectroscopy studies indicate that galvanoxyl's electronic structure resembles p-benzoquinone rather than typical nitroxide radicals [6]. This unusual electronic configuration contributes to the compound's remarkable stability as a persistent organic radical [6].

Natural orbital analysis provides additional insights into galvanoxyl's electronic structure by revealing the most important configurations contributing to the many-electron wavefunction [26]. The analysis of orbital occupations and their deviations from integer values quantifies the multireference character of galvanoxyl's electronic state [26]. These investigations have revealed that galvanoxyl possesses significant static correlation effects that influence its magnetic and optical properties [26].

Spin Density Distribution Research

Computational Findings

Computational investigations of spin density distribution in galvanoxyl have revealed complex patterns of unpaired electron localization throughout the molecular framework [15]. Density functional calculations demonstrate that the spin density is not uniformly distributed but exhibits significant delocalization across the aromatic system [15]. The majority of unpaired spin density resides on specific carbon atoms, with particular concentration at positions that correspond to antinodes in the singly occupied molecular orbital [5] [8].

Spin polarization effects contribute significantly to the overall spin density distribution in galvanoxyl [19]. These effects arise from the coupling between alpha and beta electron densities, leading to induced spin density at positions formally occupied by paired electrons [19]. Computational studies using unrestricted density functional theory have quantified these spin polarization contributions, revealing their importance for understanding magnetic coupling interactions [19].

Table 3: Computed Spin Density Distribution in Galvanoxyl

Atomic PositionSpin Density (α-β)Contribution Type
C1 (para position)+0.342Direct SOMO contribution
C2 (ortho position)-0.089Spin polarization
C3 (meta position)+0.156SOMO delocalization
O (oxygen)+0.298Direct SOMO contribution

The computational findings indicate that galvanoxyl's spin density distribution exhibits significant sensitivity to molecular conformation and crystal packing effects [5]. Wave function calculations demonstrate that the antiferromagnetic coupling strength varies dramatically with intermolecular geometry, ranging from -1069 K to -54 K depending on the relative positioning of radical centers [5] [8].

Experimental Verification Studies

Experimental verification of galvanoxyl's spin density distribution has been achieved through multiple spectroscopic techniques, providing crucial validation of theoretical predictions [4]. Electron paramagnetic resonance spectroscopy serves as the primary experimental probe of spin distribution, revealing hyperfine coupling patterns that directly reflect unpaired electron localization [4]. The measured hyperfine coupling constants correlate well with computed spin densities at specific nuclear positions [4].

X-ray photoelectron spectroscopy and near-edge X-ray absorption fine structure spectroscopy have provided complementary experimental insights into galvanoxyl's electronic structure [1]. These core-level spectroscopic techniques probe the local electronic environment around specific atoms, offering direct experimental access to spin density distributions [1]. Variable-energy photoelectron spectroscopy reveals significant variations in relative band intensities that can be rationalized in terms of the corresponding valence molecular orbital properties [1].

Scanning tunneling microscopy studies of galvinoxyl monolayers on gold surfaces have provided direct spatial imaging of the radical's electronic structure [4]. These investigations confirm that the radical character is preserved upon surface adsorption and reveal intermolecular distances consistent with significant spin-orbit coupling [4]. The experimental surface concentration measurements show excellent agreement with theoretical predictions of molecular packing arrangements [4].

Singly Occupied Molecular Orbital Investigations

The singly occupied molecular orbital represents the defining electronic feature of galvanoxyl that determines its radical character and unique properties [5] [8]. Crystallographic analysis of the low-temperature antiferromagnetic phase reveals that short intermolecular distances form between anti-node carbons in the singly occupied molecular orbital [5] [8]. This structural motif creates a distorted dimer arrangement that underlies the magnetic phase transition observed at 85 K [5] [8].

Computational investigations of the singly occupied molecular orbital demonstrate its predominantly carbon p-orbital character with significant oxygen contribution [1]. The spatial distribution of the singly occupied molecular orbital exhibits nodes and antinodes that determine the sites of intermolecular interaction in the crystalline state [5]. The energetic position of this orbital, relative to other occupied and virtual orbitals, controls the electronic excitation and ionization behavior of galvanoxyl [1].

Table 4: Singly Occupied Molecular Orbital Characteristics

PropertyValueMethod
Orbital Energy-6.2 eVUPS experimental [1]
C p-orbital character65%DFT calculation
O p-orbital character28%DFT calculation
Spatial extent8.5 ÅSTM measurement [4]

The singly occupied molecular orbital plays a crucial role in determining galvanoxyl's magnetic coupling interactions [5] [8]. Wave function calculations starting from the low-temperature crystal structure show that the antiferromagnetic coupling strength depends sensitively on the overlap between singly occupied molecular orbitals on adjacent molecules [5] [8]. The coupling varies significantly with parallel displacement of molecular planes within dimeric units [5] [8].

Recent investigations have explored the concept of singly occupied molecular orbital-highest occupied molecular orbital inversion in galvanoxyl-related systems [13] [28]. This unusual electronic configuration, where the singly occupied orbital lies energetically below doubly occupied orbitals, has profound implications for the redox chemistry and electronic transport properties of organic radicals [13] [28].

Resonance Structure Analysis and Implications

Resonance structure analysis provides essential insights into galvanoxyl's electronic delocalization and stability mechanisms [6]. The radical exhibits significant resonance stabilization through delocalization of the unpaired electron across the extended π-system [6]. Multiple canonical resonance forms contribute to the overall electronic structure, with quinonoid and phenolic character both playing important roles [6].

The relationship between resonance structures and magnetic properties has been established through combined theoretical and experimental investigations [5] [8]. The ferromagnetic high-temperature phase and antiferromagnetic low-temperature phase correspond to different intermolecular packing arrangements that affect the resonance contributions [5] [8]. The phase transition at 85 K reflects changes in the relative importance of different resonance forms as molecular orientations shift [5] [8].

Computational analysis of resonance structures reveals that galvanoxyl's electronic structure cannot be adequately described by a single Lewis structure [6]. Natural bond orbital analysis quantifies the contributions of various resonance forms and demonstrates significant charge delocalization throughout the molecular framework [6]. The resonance stabilization energy contributes substantially to galvanoxyl's exceptional stability as a persistent radical species [6].

Galvanoxyl exhibits a remarkable magnetic duality that has captivated researchers for decades, displaying both ferromagnetic and antiferromagnetic coupling depending on temperature conditions [1] [2]. This chemical compound, with the molecular formula C29H41O2, demonstrates one of the most extensively studied examples of magnetic phase transitions in organic radical crystals [1] [3].

Temperature-Dependent Phase Transitions

The magnetic behavior of galvanoxyl undergoes a dramatic transformation across a critical temperature range. At room temperature and above, galvanoxyl exists in a high-temperature phase characterized by ferromagnetic intermolecular interactions [1] [3]. The high-temperature phase belongs to the monoclinic I2/a space group and exhibits one-dimensional ferromagnetic coupling between galvinoxyl molecules [3] [4].

Below approximately 85 Kelvin, galvanoxyl undergoes a first-order phase transition to a low-temperature phase displaying antiferromagnetic coupling [1] [5] [2]. This transition represents a fundamental change in both the crystal structure and magnetic properties. The low-temperature phase belongs to the triclinic P1̄ space group, demonstrating a significant reduction in crystallographic symmetry compared to the high-temperature phase [1] [3].

The phase transition is accompanied by substantial structural reorganization. In the high-temperature phase, galvinoxyl molecules pack as discrete units separated by normal van der Waals contacts, with the intermolecular arrangement primarily determined by steric hindrance between bulky tert-butyl groups [3]. The transition to the low-temperature phase results in the formation of distorted dimers, wherein the distortion arises from the formation of short intermolecular distances between anti-node carbons in the singly-occupied molecular orbital [1] [2].

Temperature-dependent magnetic susceptibility measurements reveal the dramatic nature of this transition. In the high-temperature phase, the paramagnetic susceptibility χp follows the Curie-Weiss law with a Curie constant of 0.374 emu K mol−1 and a positive Weiss constant of 12.2 K [6] [7]. Below the transition temperature, χp is substantially diminished, reflecting the antiferromagnetic coupling in the low-temperature phase [6].

Critical Temperature Determination Studies

Precise determination of the critical temperature for the magnetic phase transition in galvanoxyl has been the subject of extensive investigation. Multiple studies have reported transition temperatures ranging from 71 K to 85 K, depending on the measurement technique and sample preparation [8] [5] [2].

Heat capacity measurements by Kosaki et al. established a transition temperature of 81.5 K, with the enthalpy and entropy of transition determined to be 1504.6 J/mol and 18.67 J/(K·mol), respectively [5]. The entropy change corresponds formally to R ln 9.45, which cannot be explained by considering only the magnetic contribution, indicating that structural changes accompany the magnetic transition [5].

Recent crystallographic studies by Suizu et al. have consistently identified the transition temperature at 85 K through combined X-ray crystallography and magnetic measurements [1] [2]. This value has been corroborated by multiple independent investigations using different experimental approaches, establishing 85 K as the most widely accepted critical temperature for the ferromagnetic to antiferromagnetic transition [3] [7].

Studies of mixed crystals containing galvinoxyl and its precursory closed-shell compound hydrogalvinoxyl have revealed the sensitivity of the transition temperature to crystal composition. For example, a 9:1 mixed crystal exhibits a phase transition at 71 K, demonstrating that the incorporation of diamagnetic molecules can significantly alter the critical temperature [8]. These observations suggest that the precise transition temperature depends critically on intermolecular interactions and crystal packing arrangements.

Exchange Coupling Mechanisms

The magnetic properties of galvinoxyl arise from complex exchange coupling mechanisms operating at both intramolecular and intermolecular levels. The exchange interactions are fundamentally determined by the orbital overlap patterns and the spatial distribution of the singly-occupied molecular orbital throughout the molecular framework [3] [9].

Intramolecular Coupling Phenomena

Intramolecular exchange coupling in galvanoxyl manifests through the extensive delocalization of the unpaired electron along the odd-alternant π-conjugated system [3] [9]. The singly-occupied molecular orbital exhibits nodes and anti-nodes that alternate throughout the molecular skeleton, creating a complex pattern of spin density distribution [1] [3].

Quantum chemical calculations using doublet CASSCF methods have revealed the detailed electronic structure underlying intramolecular coupling [3] [10]. The molecular structure shows twofold rotation symmetry in the crystal, with the observed bond angle at the methine carbon of 134 degrees and phenyl groups twisted by 12 degrees [11] [12]. The radical carbon-oxygen distance measures 1.27 Å, reflecting the delocalized nature of the radical character [11].

The intramolecular coupling is characterized by strong antiferromagnetic interactions between different radical sites within the molecule. Studies of galvinoxyl-inspired compounds have demonstrated intramolecular exchange coupling constants J/kB of −761 K, indicating exceptionally strong antiferromagnetic coupling [9] [13]. This strong coupling results in a ground doublet state despite the presence of multiple unpaired electrons in the extended π-system [9].

Theoretical investigations have revealed that galvinoxyl exhibits a unique electron configuration owing to remarkable spin polarization effects [9] [14]. The strong intramolecular antiferromagnetic coupling leads to a situation where the β-HOMO level is elevated to the α-SOMO level, creating a partial SOMO-HOMO inversion [9]. This electronic configuration contributes significantly to the stability and magnetic properties of the galvinoxyl radical [15] [16].

Intermolecular Interaction Dynamics

Intermolecular exchange coupling in galvanoxyl operates through distinctly different mechanisms in the high-temperature and low-temperature phases. The nature of these interactions is fundamentally determined by the relative orientations of molecules and the overlap patterns between singly-occupied molecular orbitals [3] [4].

In the high-temperature ferromagnetic phase, intermolecular coupling occurs through a mechanism involving orthogonal relationships between SOMOs of neighboring molecules [3]. The intermolecular arrangement reveals short distances between carbon-6 and the midpoint between carbon-4 and carbon-5 of neighboring molecules (3.809 Å), but the crucial aspect is that this represents overlap between node and anti-node carbons [3]. This type of interaction, classified as Type-A coupling, results in nearly orthogonal SOMO relationships and ferromagnetic exchange coupling [3].

The ferromagnetic intermolecular interaction extends one-dimensionally with an exchange energy of approximately 2JF ≅ 1.5 meV (approximately 17 K) [4] [17]. This coupling has been demonstrated experimentally to arise from a combined effect of intramolecular spin polarization and intermolecular charge-transfer interaction [4]. The ferromagnetic coupling distinguishes galvinoxyl from the majority of organic radicals, which typically display antiferromagnetic interactions in their solid state [18].

In the low-temperature antiferromagnetic phase, the intermolecular coupling mechanism undergoes fundamental alteration. The crystal structure reveals the formation of distorted dimers with short interatomic distances of 3.248 Å between carbon-6A and carbon-6B atoms [3]. This arrangement implies close contact between anti-node carbons, classified as Type-B coupling, which induces antiferromagnetic exchange interactions [3].

Wave function calculations for the low-temperature phase dimer demonstrate that the antiferromagnetic coupling 2J/kB varies dramatically from −1069 K to −54 K due to parallel shifts of molecular planes within the dimer [1] [2]. This extreme sensitivity to molecular geometry reflects the critical dependence of exchange coupling on precise orbital overlap patterns [3]. The calculations reveal that even small structural perturbations, such as a parallel shift of approximately 0.6 Å, can alter the coupling strength by more than one order of magnitude [10].

Magnetic Duality Phenomena

The magnetic duality of galvanoxyl represents one of the most fascinating aspects of its physical chemistry, encompassing the coexistence of ferromagnetic and antiferromagnetic states under different conditions [1] [3]. This duality is not merely a temperature-dependent phenomenon but reflects fundamental changes in molecular organization and electronic interactions [19].

The magnetic duality manifests most clearly in the dramatic transformation from ferromagnetic one-dimensional chains in the high-temperature phase to antiferromagnetic dimers in the low-temperature phase [6]. This transformation involves a complete reorganization of intermolecular coupling mechanisms, with the ferromagnetic coupling mediated by orthogonal SOMO interactions being replaced by antiferromagnetic coupling through parallel SOMO overlap [3].

Experimental evidence for magnetic duality comes from multiple sources, including magnetic susceptibility measurements, electron paramagnetic resonance spectroscopy, and crystallographic studies [1] [3] [7]. The temperature dependence of magnetic susceptibility clearly demonstrates the transition from paramagnetic behavior following the Curie-Weiss law in the high-temperature phase to substantially reduced susceptibility characteristic of antiferromagnetic coupling in the low-temperature phase [6] [7].

Studies of mixed crystals have provided additional insights into magnetic duality phenomena. Mixed crystals of galvinoxyl with its precursory closed-shell compound hydrogalvinoxyl maintain ferromagnetic interactions down to 2 K, demonstrating that the magnetic duality can be modulated through crystal composition [20]. The number of galvinoxyl radicals maintaining ferromagnetically coupled structures at low temperature increases with the concentration of hydrogalvinoxyl, suggesting that the magnetic duality is sensitive to local molecular environment [20].

The magnetic behavior of mixed crystals depends critically on thermal history, indicating the presence of glassy states into which the high-temperature ferromagnetically coupled phase can be quenched [20]. This observation reveals that magnetic duality in galvinoxyl involves kinetic as well as thermodynamic factors, with metastable magnetic states accessible under appropriate conditions [20].

Electron Spin Resonance Research

Electron spin resonance spectroscopy has played a central role in characterizing the magnetic properties and electronic structure of galvinoxyl since its discovery [21] [22]. The ESR properties of galvinoxyl reflect its unique electronic structure and provide detailed information about spin dynamics, hyperfine interactions, and magnetic phase transitions [22] [23].

ESR Spectral Analysis Methodologies

The ESR spectrum of galvinoxyl exhibits characteristic features that reflect its electronic structure and magnetic environment. At room temperature, galvinoxyl demonstrates a g-factor of 2.006 ± 0.0005, indicating essentially spin-only contributions to the angular momentum [24]. This g-factor value, together with a narrow linewidth of 11.5 gauss, suggests strong exchange interactions within the galvinoxyl crystal [24].

Temperature-dependent ESR measurements have been conducted over the range 77-293 K to investigate the anomalous phase transition [22]. These studies reveal significant changes in spectral parameters across the transition temperature, providing direct evidence for the magnetic phase transition observed in bulk magnetic measurements [22]. ESR measurements on powder samples of pure galvinoxyl and 1% galvinoxyl diluted in phenol matrix have been used to distinguish between intrinsic molecular properties and intermolecular interaction effects [22].

W-band ESR measurements at 3.35 T have provided high-resolution spectroscopic information about galvinoxyl [23]. At 100 K in a CHCl3:DMSO glassing matrix, the ESR spectrum reveals g-tensor anisotropy with principal values gxx=2.00625, gyy=2.00445, and gzz=2.00237 [23]. The inhomogeneously broadened lineshape is dominated by g-anisotropy arising mainly from spin-orbit interaction with the oxygen atom [23].

The ESR linewidth of galvinoxyl, defined as the distance from base to base of the spectrum, measures approximately 250 MHz in W-band measurements [23]. This linewidth places galvinoxyl intermediate between carbon-centered trityl radicals (115 MHz) and nitroxide-based radicals (465 MHz), reflecting the unique electronic structure of the phenoxyl radical system [23].

Variable energy UPS, XPS, and NEXAFS spectroscopy have been employed to characterize the electronic structure of gas-phase galvinoxyl [25]. These studies observe significant variations of relative band intensities with photon energy for valence ionizations below 10 eV, which are rationalized in terms of the properties of corresponding valence molecular orbitals [25]. Core electron binding energies and core-excited states have been calculated using spin-unrestricted density functional theory methods [25].

ENDOR Studies with Deuterated Derivatives

Electron-nuclear double resonance spectroscopy has provided crucial insights into the hyperfine interactions and molecular structure of galvinoxyl through studies of selectively deuterated derivatives [26] [27] [28]. ENDOR techniques offer superior resolution compared to standard ESR for determining hyperfine coupling constants and understanding spin density distributions [29].

The first successful ENDOR measurements on galvinoxyl represented a milestone in magnetic resonance spectroscopy [10]. These pioneering studies revealed substantial spin polarization on the molecular skeleton and provided the foundation for detailed understanding of hyperfine interactions in organic radicals [21] [10].

ENDOR studies of phenylgalvinoxyl radicals in solution have determined hyperfine splitting constants for ten different derivatives [26]. The formally equivalent four meta ring protons of the galvinoxyl skeleton become magnetically nonequivalent in two groups of two, with splittings arising through pure spin polarization or mixed hyperconjugation and spin polarization being different for syn and anti meta ring protons [26]. This behavior demonstrates the sensitivity of ENDOR spectroscopy to subtle electronic and conformational effects [26].

Solvent dependence of ENDOR spectra provides strong evidence for the importance of the solvent in fixing the conformation and symmetric properties of galvinoxyl molecules [26]. These observations have been supported by McLachlan molecular orbital calculations, demonstrating the value of combined experimental and theoretical approaches to understanding hyperfine interactions [26].

Studies of selectively deuterated galvinoxyl radicals have enabled complete determination of 13C hyperfine coupling constants [30] [28]. Selective deuteration presents an unequivocal method for assignment of hyperfine coupling constants in complex radical systems [28]. The synthesis of deuterated derivatives specifically designed for ENDOR studies has provided detailed information about the spin density distribution and electronic structure of the galvinoxyl radical [31] [28].

Mixed galvinoxyl/nitroxide biradicals have served as model compounds for studying electron-electron spin exchange between different types of radicals using ENDOR techniques [27]. The magnitude of the exchange integral J relative to the nitrogen hyperfine coupling constant varies depending on the length of the connecting bridge, and ENDOR experiments allow direct measurement of hyperfine coupling constants even when exchange interactions complicate the ESR spectrum [27].

ENDOR measurements have successfully determined the sign of exchange integrals relative to hyperfine couplings, which is remarkable since sign determination from ESR is restricted to favorable cases and requires elaborate analysis [27]. For mixed galvinoxyl/nitroxide biradicals, negative exchange integrals were determined, indicating that the triplet state is unambiguously the ground state [27].

Spin Polarization Effects and Implications

Spin polarization effects in galvinoxyl represent a fundamental aspect of its electronic structure that profoundly influences its magnetic properties and chemical behavior [9] [14]. These effects arise from the complex interplay between intramolecular exchange interactions and the delocalized nature of the singly-occupied molecular orbital system [15] [16].

The spin polarization in galvinoxyl manifests through the unequal distribution of α and β spin densities throughout the molecular framework [14]. This polarization creates a unique electron configuration where the β-HOMO level is elevated to approach the α-SOMO level, resulting in what is termed a partial SOMO-HOMO inversion [9] [15]. This electronic configuration is characteristic of radicals with strong intramolecular antiferromagnetic coupling and contributes significantly to the unusual stability of galvinoxyl [15].

Theoretical calculations have demonstrated that spin polarization effects in galvinoxyl are highly sensitive to molecular geometry and conformation [14] [16]. The magnitude of spin polarization correlates with the degree of localization or delocalization of the unpaired electron, with more localized spin densities producing greater polarization effects [15]. This relationship has important implications for understanding structure-property relationships in related radical systems [16].

EPR spectroscopy has provided direct experimental evidence for spin polarization effects through the observation of substantial spin polarization on the molecular skeleton [21] [10]. The first successful ENDOR measurements on galvinoxyl revealed the complex hyperfine interaction patterns that arise from spin polarization, establishing galvinoxyl as a model system for understanding these phenomena in organic radicals [10].

Spin polarization effects have practical implications for the use of galvinoxyl in applications such as dynamic nuclear polarization and electron transfer processes [23]. The unique electronic structure arising from spin polarization contributes to the effectiveness of galvinoxyl as a polarizing agent for dissolution DNP-NMR spectroscopy [23]. Studies of magnetically-enhanced electron transfer from immobilized galvinoxyl radicals have shown that the electron transfer rate constant increases by approximately 78% in the presence of an external magnetic field, demonstrating the practical significance of spin polarization effects [32] [33].

XLogP3

9

Hydrogen Bond Acceptor Count

1

Exact Mass

421.310655546 g/mol

Monoisotopic Mass

421.310655546 g/mol

Heavy Atom Count

31

UNII

W07Q6T5546

Dates

Last modified: 04-14-2024

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